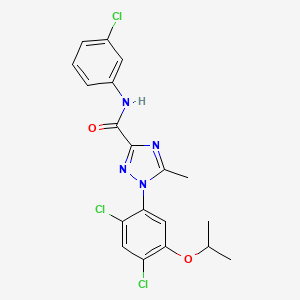

N-(3-chlorophenyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide

Description

N-(3-Chlorophenyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,4-triazole core substituted with methyl, dichloro-isopropoxyphenyl, and 3-chlorophenyl groups. The presence of chlorine atoms and the isopropoxy group suggests enhanced lipophilicity and metabolic stability compared to simpler triazole derivatives .

Properties

IUPAC Name |

N-(3-chlorophenyl)-1-(2,4-dichloro-5-propan-2-yloxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl3N4O2/c1-10(2)28-17-9-16(14(21)8-15(17)22)26-11(3)23-18(25-26)19(27)24-13-6-4-5-12(20)7-13/h4-10H,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNNZKGOMDHCRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC(C)C)C(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chlorophenyl)-1-(2,4-dichloro-5-isopropoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C19H17Cl3N4O2

- Molecular Weight : 439.73 g/mol

- CAS Number : 400088-32-6

The biological activity of triazole derivatives is largely attributed to their ability to interact with various biological targets. The mechanisms include:

- Antiviral Activity : Research has shown that compounds similar to this triazole exhibit antiviral properties against both RNA and DNA viruses. For instance, derivatives have demonstrated significant in vitro activity against viral infections at non-toxic dosage levels .

- Anticancer Properties : The triazole scaffold has been linked to antiproliferative effects in various cancer cell lines. Studies indicate that certain triazole derivatives can induce cell cycle arrest and apoptosis in cancer cells by targeting specific pathways involved in cell proliferation .

Biological Activity Data

Case Studies

-

Antiviral Efficacy :

A study demonstrated that a related triazole derivative showed significant antiviral activity against Leishmania donovani and Trypanosoma brucei, indicating potential for treating parasitic infections . -

Anticancer Activity :

In vitro tests on breast cancer cell lines indicated that triazole derivatives could inhibit cell growth significantly. One compound exhibited an IC50 value of 98.08 µM against MDA-MB-231 cells, showcasing its potential as an anticancer agent . -

Mechanistic Insights :

Molecular docking studies revealed that the triazole moiety interacts with the ATP-binding sites of tubulin, suggesting a mechanism for its antiproliferative effects by disrupting microtubule dynamics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is distinguished from analogous pyrazole-carboxamides (e.g., compounds 3a–3p in ) by its 1,2,4-triazole core versus their pyrazole rings . Substituent variations also play a critical role:

- Aromatic Substitutions: The 2,4-dichloro-5-isopropoxyphenyl group contrasts with pyrazole derivatives bearing cyano (e.g., 3a), fluorophenyl (3d), or tolyl (3c) substituents. These differences impact electronic effects (e.g., electron-withdrawing Cl vs. electron-donating isopropoxy) and steric bulk .

- Heterocyclic Substitutions : The trifluoromethyl group in N-(3-chlorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide () introduces strong electronegativity, whereas the target compound’s methyl and isopropoxy groups modulate hydrophobicity .

Physicochemical Properties

Key physicochemical comparisons include:

*Calculated based on molecular formula.

- Melting Points : Chlorinated derivatives (e.g., 3b , 3e ) exhibit higher melting points (~170–174°C) due to increased symmetry and intermolecular interactions, whereas the target compound’s isopropoxy group may lower its melting point by introducing steric hindrance .

- Lipophilicity: The isopropoxy group in the target compound likely enhances solubility in nonpolar media compared to cyano (3a) or trifluoromethyl () groups .

Spectroscopic and Analytical Data

- NMR Spectroscopy : Pyrazole-carboxamides (e.g., 3a–3e ) show aromatic proton resonances at δ 7.2–8.1 ppm and methyl groups at δ 2.4–2.6 ppm, similar to the target compound’s expected signals. The isopropoxy group would introduce distinct split peaks for its CH(CH₃)₂ moiety .

- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is anticipated near m/z 453.3, aligning with its higher molecular weight compared to 3a (403.1) and (317.7) .

Q & A

Q. Table 1: Synthetic Conditions for Derivatives

| Reaction Step | Reagents/Conditions | Yield Optimization Tips | Reference |

|---|---|---|---|

| Alkylation | DMF, K₂CO₃, RCH₂Cl, RT, 24h | Use 1.1:1 molar ratio of RCH₂Cl | |

| Cyclization | Ethanol, HCl, reflux | Quench with ice-water |

Q. Table 2: Spectroscopic Benchmarks

| Technique | Key Signals | Functional Group Identified | Reference |

|---|---|---|---|

| ¹H-NMR | δ 2.60 ppm (s, CH₃) | Methyl group | |

| IR | 1634 cm⁻¹ (C=N) | Triazole ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.